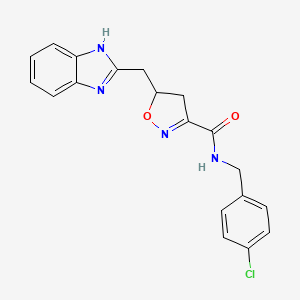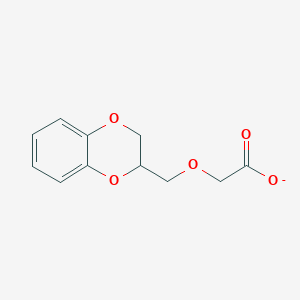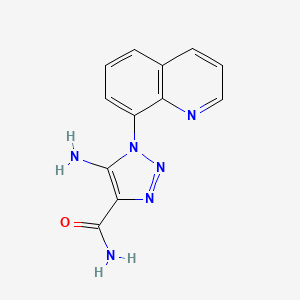
5-(1H-benzimidazol-2-ylmethyl)-N-(4-chlorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzodiazole moiety, a chlorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodiazole ring, the introduction of the chlorophenyl group, and the construction of the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole and chlorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole moieties.
Chlorophenyl Derivatives: Compounds containing chlorophenyl groups.
Oxazole Derivatives: Compounds with oxazole rings.
Uniqueness
What sets 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE apart is the combination of these three functional groups in a single molecule, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C19H17ClN4O2 |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-ylmethyl)-N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H17ClN4O2/c20-13-7-5-12(6-8-13)11-21-19(25)17-9-14(26-24-17)10-18-22-15-3-1-2-4-16(15)23-18/h1-8,14H,9-11H2,(H,21,25)(H,22,23) |
InChI Key |
NQHHXODRLKXLIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C(=O)NCC2=CC=C(C=C2)Cl)CC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-acetylphenyl)-2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B11465430.png)
![Propanedinitrile, 2-[5-amino-4-cyano-2-methyl-2-(1-methylpropoxy)-3(2H)-furanyliden]-](/img/structure/B11465431.png)
![N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide](/img/structure/B11465445.png)
![2-(4-chlorophenyl)-N-(3-ethoxypropyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B11465448.png)

![N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11465463.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11465470.png)
![2-[(2,3-dimethylphenyl)amino]-4-(4-ethoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11465478.png)
![3-(3-chlorophenyl)-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11465489.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B11465492.png)
![9-(3-chlorophenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one](/img/structure/B11465500.png)
![3-{[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B11465501.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11465507.png)
